3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that contains a pyrido-triazine core with a difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves the following steps:
Formation of the Pyrido-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and triazine-forming reagents.
Introduction of the Difluorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, and catalysts (e.g., palladium) are often employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the difluorophenyl ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands or catalysts in various chemical reactions.
Biology
Pharmacology: Investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluoro-phenyl)-pyridine
- 3-(3,4-Difluoro-phenyl)-triazine
- 3-(3,4-Difluoro-phenyl)-pyrido(3,4-d)pyrimidine
Uniqueness
3-(3,4-Difluoro-phenyl)-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a difluorophenyl substituent. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121845-57-6 |
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Molecular Formula |
C12H6F2N4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H6F2N4/c13-8-2-1-7(5-9(8)14)12-16-11-6-15-4-3-10(11)17-18-12/h1-6H |
InChI Key |
LDJJFXKTZSGIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=CN=C3)N=N2)F)F |
Origin of Product |
United States |
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